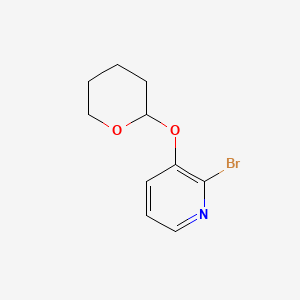

2-溴-4,5-二甲苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Bromo-4,5-dimethylbenzenesulfonyl chloride" is a derivative of benzenesulfonyl chloride with bromine and methyl groups as substituents on the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl chloride compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of substituted anilines with chlorosulfonic acid, as seen in the synthesis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . This suggests that a similar approach could be used for synthesizing 2-Bromo-4,5-dimethylbenzenesulfonyl chloride, starting from an appropriately substituted aniline.

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the crystal structures of such compounds, providing information on their conformation and molecular interactions . The molecular structure of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride would likely show a similar arrangement of atoms, with the possibility of intramolecular interactions between the bromine atom and the sulfonyl group.

Chemical Reactions Analysis

Compounds with a sulfonyl chloride group, such as the ones studied, are reactive towards nucleophiles due to the presence of the electrophilic sulfur atom . The bromine atom in 2-Bromo-4,5-dimethylbenzenesulfonyl chloride would also make the compound susceptible to nucleophilic aromatic substitution reactions. The papers describe various reactions, including aminohalogenation and Michael addition, which could be relevant to the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are often determined experimentally . The chemical properties, including reactivity and stability, can be inferred from kinetic investigations and the nature of substituents on the benzene ring . For 2-Bromo-4,5-dimethylbenzenesulfonyl chloride, the presence of electron-donating methyl groups and an electron-withdrawing bromine atom would influence its reactivity patterns.

科学研究应用

有机合成中的催化

Skhiri 等人(2015 年)探索了在钯催化的脱亚磺基芳基化中使用各种卤代取代的苯磺酰氯,包括 2-、3- 和 4-溴苯磺酰氯。此过程对于在不切割 C–Br 键的情况下生产芳基化杂芳环至关重要,从而可以进行进一步的化学转化。这项研究证明了这些化合物在催化有机合成中基本反应的效用 (Skhiri 等人,2015 年)。

酶抑制潜力

N. Riaz(2020 年)对从 4-溴苯磺酰氯合成的 N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺进行了研究。对这些化合物针对乙酰胆碱酯酶 (AChE) 和 α-葡萄糖苷酶的抑制潜力进行了评估,表明其潜在的生物医学应用,特别是在与酶抑制相关的领域 (Riaz,2020 年)。

镍催化的交叉偶联

Everson 等人(2014 年)重点介绍了在镍催化的交叉偶联反应中使用 4-溴苯胺和对甲苯磺酰氯(包括 4-溴苯基-4-甲基苯磺酰胺等化合物)。这项研究强调了这些化合物在促进复杂有机合成中的作用,而复杂有机合成在新药和材料的开发中至关重要 (Everson 等人,2014 年)。

结构和动力学研究

Rublova 等人(2017 年)合成了二甲基[甲基(苯磺酰)氨基]苯磺酰氯的新异构体,并研究了它们的晶体和分子电子结构。这项研究对于了解此类化合物的物理和化学性质至关重要,这些性质可以告知它们在各个科学领域的应用 (Rublova 等人,2017 年)。

安全和危害

2-Bromo-4,5-dimethylbenzenesulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage (H314), and it may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood .

作用机制

Target of Action

The primary target of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

2-Bromo-4,5-dimethylbenzenesulfonyl chloride can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electron density) attacks the electrophilic carbon at the benzylic position, leading to the substitution of the bromine atom . The exact mechanism (SN1 or SN2) depends on the nature of the benzylic halide .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-4,5-dimethylbenzenesulfonyl chloride are primarily those involving the synthesis of aromatic compounds . By modifying the benzylic position, this compound can influence the properties of the aromatic system, potentially affecting downstream biochemical reactions .

Result of Action

The molecular and cellular effects of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride’s action depend on the specific biochemical pathways it influences. By modifying the benzylic position of aromatic compounds, it can alter their chemical properties and biological activities .

属性

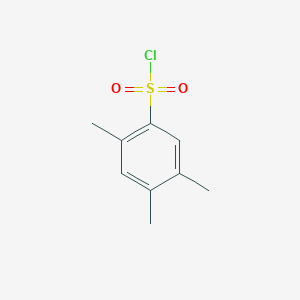

IUPAC Name |

2-bromo-4,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWVTPOIIAILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502173 |

Source

|

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethylbenzenesulfonyl chloride | |

CAS RN |

71795-72-7 |

Source

|

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)